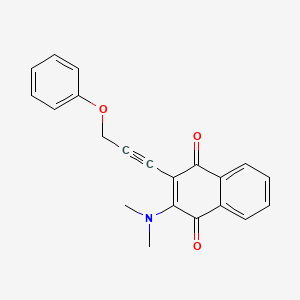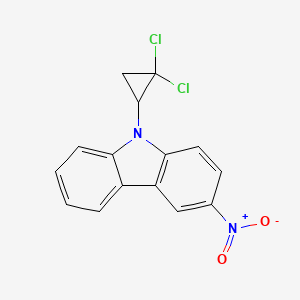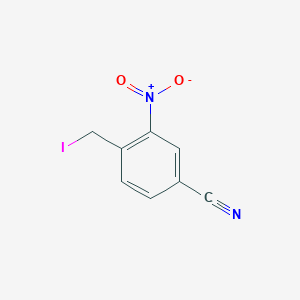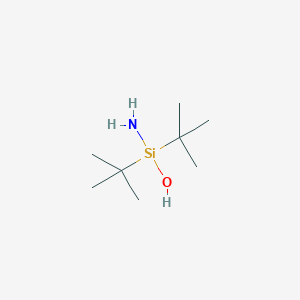
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone. This compound is characterized by its benzopyran structure, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of methoxy groups and a hydroxyl group on the benzopyran ring contributes to its unique chemical properties .
Métodos De Preparación
The synthesis of 5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethylchromene with methoxybenzaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the benzopyran ring .
In industrial production, the synthesis may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of flavonoid chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways .
Comparación Con Compuestos Similares
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol can be compared with other similar compounds, such as:
Flavanones: These compounds share the same benzopyran structure but differ in the substitution pattern on the ring. Examples include naringenin and hesperetin.
Coumarins: These compounds have a similar benzopyran structure but contain a lactone ring. Examples include coumarin and umbelliferone.
Isoflavones: These compounds have a similar structure but differ in the position of the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoids .
Propiedades
| 93107-81-4 | |
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
5,8-dimethoxy-2,2-dimethyl-3,4-dihydrochromen-7-ol |
InChI |
InChI=1S/C13H18O4/c1-13(2)6-5-8-10(15-3)7-9(14)12(16-4)11(8)17-13/h7,14H,5-6H2,1-4H3 |
Clave InChI |
YSWSCUCIHJQYJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(C=C(C(=C2O1)OC)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)

![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)



